GC-376

Beschreibung

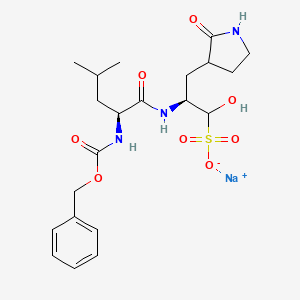

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPJDKCMFIPBAW-JPBGFCRCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N3NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028041 | |

| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416992-39-6 | |

| Record name | GC-376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GC-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of GC-376: A Covalent Inhibitor of 3CL Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GC-376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Its primary target is the highly conserved 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with 3CL protease, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Mechanism of Action: Covalent Inhibition of 3CL Protease

This compound functions as a prodrug that is converted to its active aldehyde form, GC-373, within the host cell. This active metabolite is a peptidomimetic inhibitor that targets the catalytic dyad of the 3CL protease, which is typically composed of a cysteine and a histidine residue. The mechanism of inhibition proceeds through the formation of a covalent bond between the aldehyde warhead of GC-373 and the catalytic cysteine residue (Cys145 in SARS-CoV-2 3CLpro) in the enzyme's active site.[1] This covalent modification effectively blocks the substrate-binding pocket and renders the enzyme inactive, thereby halting the proteolytic processing of the viral polyproteins and inhibiting viral replication.[2][3][4]

The interaction is a form of reversible covalent inhibition, where the newly formed hemithioacetal linkage can, under certain conditions, dissociate, restoring enzyme activity. However, the inhibitor exhibits a slow off-rate, leading to sustained inactivation of the protease.[5]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various coronaviral 3CL proteases has been quantified using enzyme inhibition assays, primarily Fluorescence Resonance Energy Transfer (FRET)-based methods. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its potency.

| Virus | Protease Mutant | IC50 (µM) | Ki (nM) | Reference(s) |

| SARS-CoV-2 | Wild-type | 0.052 - 0.42 | 40 | [6][7][8] |

| SARS-CoV | Wild-type | - | 20 | [7] |

| MERS-CoV | Wild-type | - | - | [3] |

| Feline Infectious Peritonitis Virus (FIPV) | Wild-type | 0.2 | 2.1 | [1][9] |

| Transmissible Gastroenteritis Virus (TGEV) | Wild-type | 0.15 | - | [9] |

| Porcine Epidemic Diarrhea Virus (PEDV) | Wild-type | 0.15 | - | [9] |

| SARS-CoV-2 | G15S | - | - | [3] |

| SARS-CoV-2 | M49I | - | - | [3] |

| SARS-CoV-2 | K90R | - | - | [3] |

| SARS-CoV-2 | P132H | - | - | [3] |

| SARS-CoV-2 | S46F | - | - | [3] |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-based Enzyme Inhibition Assay

This assay is widely used to determine the enzymatic activity of 3CL protease and the inhibitory potency of compounds like this compound.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CL protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Methodology:

-

Reagents and Materials:

-

Purified recombinant 3CL protease.

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans or Abz-SVTLQ↓SG-Tyr(NO2)-R).[1]

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

This compound serially diluted in assay buffer.

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

The 3CL protease is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.[1]

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence signal is monitored over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence increase.

-

For IC50 determination, the percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The data are then fitted to a dose-response curve.

-

For Ki determination, the enzymatic reactions are performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot) to determine the mode of inhibition and the Ki value.[1]

-

References

- 1. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Characterization of amino acid substitutions in feline coronavirus 3C-like protease from a cat with feline infectious peritonitis treated with a protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GC-376 is a dipeptide-based protease inhibitor that has demonstrated potent, broad-spectrum antiviral activity against a range of coronaviruses.[1][2] Originally investigated for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, this compound has garnered significant attention for its potential therapeutic application against human coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2, the causative agent of COVID-19.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols utilized for its evaluation.

Mechanism of Action

This compound is a prodrug of GC-373, which acts as a competitive, reversible inhibitor of the coronavirus main protease (Mpro), also known as the 3C-like protease (3CLpro).[2] Mpro plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By binding to the catalytic dyad of Mpro, GC-373 blocks this proteolytic activity, thereby halting the viral replication process. The high degree of conservation of the Mpro active site across different coronaviruses is the basis for the broad-spectrum activity of this compound.

Antiviral Spectrum and Efficacy

The broad-spectrum antiviral activity of this compound has been demonstrated against a variety of coronaviruses in both enzymatic and cell-based assays. The following tables summarize the quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound Against Various Coronaviruses (Cell-Based Assays)

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Plaque Reduction/CPE | 0.4 - 2 | >150 | >75 - >375 | [3] |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | CPE Inhibition | 11.18 - 14.63 | >200 | >13.6 - >17.8 | [4] |

| SARS-CoV | Vero E6 | Plaque Reduction | Not explicitly stated in provided search results | >100 | - | [1] |

| MERS-CoV | Vero | CPE Inhibition | Not explicitly stated in provided search results | >100 | - | [1] |

| SARS-CoV-2 | Vero E6 | Plaque Reduction/CPE | 0.5 - 3.4 | >100 | >29.4 - >200 | [1][5] |

EC50 (Half-maximal effective concentration): Concentration of the drug that inhibits 50% of viral activity. CC50 (Half-maximal cytotoxic concentration): Concentration of the drug that causes 50% cell death. SI (Selectivity Index): CC50/EC50; a measure of the drug's therapeutic window.

Table 2: Inhibitory Activity of this compound Against Coronavirus Main Proteases (Enzymatic Assays)

| Virus Target Mpro | Assay Type | IC50 (µM) | Ki (nM) | Reference(s) |

| FIPV Mpro | FRET | 0.72 | 2.1 | [6][7] |

| PEDV Mpro | FRET | 1.11 | - | [6] |

| SARS-CoV Mpro | FRET | 4.35 | 20 | [6][7] |

| MERS-CoV Mpro | FRET | 1.56 | - | [6] |

| SARS-CoV-2 Mpro | FRET | 0.89 | 40 | [6][7] |

IC50 (Half-maximal inhibitory concentration): Concentration of the inhibitor that reduces enzyme activity by 50%. Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antiviral activity of this compound.

Mpro Inhibition Assay (FRET-based)

This assay biochemically quantifies the inhibitory effect of this compound on the enzymatic activity of the coronavirus main protease.

Detailed Methodology:

-

Recombinant Mpro Expression and Purification: The gene encoding the Mpro of the target coronavirus is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli). The recombinant protein is then purified to homogeneity using chromatography techniques.

-

FRET Substrate: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Assay Procedure:

-

A fixed concentration of purified Mpro is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is measured over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis: The rate of fluorescence increase is proportional to the Mpro activity. The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a suitable equation.[8]

Cell-Based Antiviral Assays

These assays evaluate the ability of this compound to inhibit viral replication in a cellular context.

This is a gold-standard assay for quantifying infectious virus particles.

Detailed Methodology:

-

Cell Culture: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is grown in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus (expressed as multiplicity of infection, MOI) for a defined period (e.g., 1 hour).

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are washed and overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction at each this compound concentration is calculated relative to a no-drug control. The EC50 value is determined from the dose-response curve.

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Detailed Methodology:

-

Cell Seeding: Susceptible cells are seeded in 96-well plates.

-

Infection and Treatment: The cells are infected with the virus in the presence of serial dilutions of this compound.

-

Incubation: The plates are incubated until significant CPE is observed in the virus control wells (no drug).

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The percentage of CPE inhibition is calculated, and the EC50 value is determined.

Cytotoxicity Assay

This assay is crucial for determining the therapeutic window of an antiviral compound.

Detailed Methodology:

-

Cell Culture: The same cell line used for the antiviral assays is seeded in 96-well plates.

-

Compound Treatment: The cells are incubated with the same range of concentrations of this compound as used in the antiviral assays, but without the virus.

-

Incubation: The plates are incubated for the same duration as the antiviral assays.

-

Cell Viability Assessment: Cell viability is measured using an appropriate method (e.g., MTT, CellTox Green).[3]

-

Data Analysis: The percentage of cytotoxicity is calculated for each concentration, and the CC50 value is determined.

Conclusion

This compound is a potent, broad-spectrum inhibitor of a wide range of coronaviruses, targeting the highly conserved main protease. Its efficacy has been well-documented through a variety of in vitro assays. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and other Mpro inhibitors against existing and emerging coronaviruses.

References

- 1. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC376 - Wikipedia [en.wikipedia.org]

- 3. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mod.isirv.org [mod.isirv.org]

- 5. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Genesis and Trajectory of GC-376: A 3C-Like Protease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GC-376 is a potent, broad-spectrum antiviral compound that has garnered significant attention for its efficacy against a range of coronaviruses, most notably the feline infectious peritonitis (FIP) virus and SARS-CoV-2, the causative agent of COVID-19. This dipeptidyl-based protease inhibitor targets the viral 3C-like protease (3CLpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

The journey of this compound from a laboratory curiosity to a promising antiviral candidate has been marked by key collaborations and pivotal research findings.

-

2006: A collaborative research effort was initiated between virologists at Kansas State University and medicinal chemists at Wichita State University to develop antiviral drugs targeting viral proteases.[1]

-

Early 2010s: The research collaboration successfully synthesized and identified a series of protease inhibitors, with this compound emerging as a particularly potent compound against feline infectious peritonitis (FIP), a fatal coronavirus-induced disease in cats.[1][2]

-

2016: A pivotal study led by Dr. Niels Pedersen at the University of California, Davis, in collaboration with the Kansas State University team, demonstrated the in vivo efficacy of this compound in a field trial with cats suffering from FIP. The study showed that the compound could induce remission of the disease.[1]

-

September 2017: The results of the field trial were published, detailing the efficacy of this compound in treating various forms of FIP.[3][4]

-

September 2018: Anivive Lifesciences, a California-based animal health company, licensed the exclusive worldwide rights for the commercial development of this compound from Kansas State University.[1]

-

2020: With the onset of the COVID-19 pandemic, research focus expanded to investigate the potential of this compound against SARS-CoV-2, given the highly conserved nature of the 3CL protease across coronaviruses.[5] Anivive Lifesciences submitted a pre-Investigational New Drug (pIND) application to the U.S. Food and Drug Administration (FDA) to explore this compound as a potential treatment for COVID-19 in humans.[6]

-

2021: Further preclinical studies, including those on deuterated variants of this compound, demonstrated significant antiviral activity against SARS-CoV-2 in mouse models.[7][8]

Mechanism of Action

This compound is a prodrug of GC-373, a dipeptidyl aldehyde.[5][9] As a protease inhibitor, it specifically targets the 3C-like protease (3CLpro or Mpro), a cysteine protease crucial for the coronavirus life cycle.[3][5]

The 3CL protease is responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[10] this compound, in its active aldehyde form (GC-373), acts as a transition state inhibitor. The aldehyde warhead of GC-373 forms a reversible covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the 3CL protease.[5][11] This covalent modification blocks the substrate-binding pocket and inhibits the proteolytic activity of the enzyme, thereby halting the processing of the viral polyproteins and preventing the formation of a functional replication-transcription complex.[3][5]

Caption: Coronavirus replication pathway and the inhibitory action of this compound on polyprotein processing.

Preclinical Data

The antiviral activity of this compound has been evaluated in a variety of in vitro and in vivo models against several coronaviruses. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound against Viral Proteases

| Virus Target | Protease | IC50 | Ki | Reference |

| Feline Infectious Peritonitis Virus (FIPV) | 3CLpro | 0.2 µM | 2.1 nM | [7][12][13] |

| SARS-CoV-2 | 3CLpro (Mpro) | 26.4 ± 1.1 nM | 12 ± 1.4 nM | [10] |

| SARS-CoV | 3CLpro | - | 20 nM | [13] |

| MERS-CoV | 3CLpro | - | - | |

| Transmissible Gastroenteritis Virus (TGEV) | 3CLpro | 0.15 µM | - | [7] |

| Porcine Deltacoronavirus (PDCoV) | 3CLpro | 0.15 µM | - | [7] |

| Norovirus (NV) | 3Cpro | - | - | |

| Murine Hepatitis Virus (MHV) | 3CLpro | - | - | |

| Human Coronavirus 229E (HCoV-229E) | 3CLpro | - | - | |

| Bovine Coronavirus (BCoV) | 3CLpro | - | - |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Note: Some values were reported in different studies with slight variations.

Table 2: In Vitro Antiviral Activity of this compound in Cell-Based Assays

| Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | 0.91 ± 0.03 µM | >100 µM | >110 | [10] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | - | - | |

| MERS-CoV | Vero E6 | - | - | - | |

| SARS-CoV | Vero E6 | - | - | - | |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | - | - | - |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| Mouse (BALB/c) | Intramuscular (i.m.) | 111 mg/kg | 0.22 ± 0.07 | - | - | [1][14] |

| Rat (SD) | Intramuscular (i.m.) | 111 mg/kg | - | - | - | [1][14] |

| Cat | Subcutaneous (s.c.) | 10 mg/kg | - | - | - | [12] |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve. Note: Detailed pharmacokinetic parameters were not always available in the public domain.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the evaluation of this compound.

Enzymatic Assays (FRET-based)

A fluorescence resonance energy transfer (FRET) assay is commonly used to determine the inhibitory activity of compounds against viral proteases.

Caption: Workflow for determining the inhibitory activity of this compound using a FRET assay.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by the 3CL protease separates the fluorophore and quencher, resulting in an increase in fluorescence. The presence of an inhibitor like this compound prevents this cleavage, leading to a lower fluorescence signal.

-

Protocol Outline:

-

Recombinant 3CL protease is incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM HEPES, 120 mM NaCl, 4 mM DTT, 30% Glycerol, pH 6.0) for a defined period (e.g., 30 minutes at 37°C).[15]

-

The FRET substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans) is added to initiate the reaction.[15]

-

The reaction is monitored by measuring the fluorescence intensity over time using a microplate reader.

-

The initial reaction velocities are calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[15]

-

Cell-Based Assays (Cytopathic Effect - CPE Assay)

Cell-based assays are crucial for evaluating the antiviral efficacy of a compound in a biological context. The cytopathic effect (CPE) reduction assay is a common method.

-

Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect. An effective antiviral agent will protect the cells from virus-induced CPE.

-

Protocol Outline:

-

A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in a 96-well plate.

-

The cells are infected with a specific titer of the virus.

-

The infected cells are then treated with serial dilutions of this compound.

-

The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (e.g., 3-5 days).

-

The CPE is visually assessed and can be quantified by staining the remaining viable cells with a dye such as crystal violet.

-

The half-maximal effective concentration (EC50) is calculated based on the concentration of this compound that inhibits CPE by 50%.[10]

-

In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo efficacy, safety, and pharmacokinetics of an antiviral drug.

-

Feline Infectious Peritonitis (FIP) Cat Studies:

-

Model: Client-owned cats with naturally occurring FIP or experimentally infected cats.[12][16]

-

Treatment Protocol: this compound was administered subcutaneously at a starting dose of 15 mg/kg every 12 hours for at least 12 weeks.[17] The drug was formulated in a solution of 10% ethanol and 90% PEG-400.[4][16]

-

Efficacy Endpoints: Resolution of clinical signs (fever, ascites, etc.), improvement in hematological parameters (e.g., lymphocyte counts), and reduction in viral load.[12][18]

-

-

SARS-CoV-2 Mouse Models:

-

Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[2][5]

-

Treatment Protocol: Mice were infected with SARS-CoV-2 and then treated with this compound (e.g., 40 mg/kg per day, split into two doses) for a defined period (e.g., 7 days).[2]

-

Efficacy Endpoints: Increased survival, reduced weight loss, lower viral titers in the lungs and brain, and reduced lung pathology.[2][5][8]

-

Conclusion

This compound has a well-documented history of discovery and development, originating from a dedicated search for broad-spectrum antiviral agents. Its mechanism of action as a potent inhibitor of the coronavirus 3CL protease is well-characterized, and its preclinical efficacy against FIP and SARS-CoV-2 is supported by robust in vitro and in vivo data. The journey of this compound from a veterinary drug candidate to a potential therapeutic for human coronaviruses highlights the importance of a "One Health" approach to antiviral drug development. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating coronavirus infections in both animals and humans.

References

- 1. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 4. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 5. Efficacy of this compound against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC376 - Wikipedia [en.wikipedia.org]

- 12. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics study of GC376 and GS441524 in BALB/c mice and SD rats [bio-protocol.org]

- 15. Characterization of amino acid substitutions in feline coronavirus 3C-like protease from a cat with feline infectious peritonitis treated with a protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. veterinaryevidence.org [veterinaryevidence.org]

- 18. researchgate.net [researchgate.net]

Beyond the Virus: A Technical Guide to the Cellular Targets of GC-376

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC-376, a dipeptide-based prodrug of a potent 3C-like protease (3CLpro) inhibitor, has demonstrated broad-spectrum antiviral activity against numerous coronaviruses. While its efficacy is primarily attributed to the inhibition of the viral main protease (Mpro), a critical enzyme in the viral replication cycle, emerging evidence reveals that the therapeutic window of this compound extends to host cellular targets. This technical guide provides an in-depth exploration of the cellular targets of this compound beyond viral proteases, focusing on its off-target interactions with host cell machinery. This document summarizes key quantitative data, details experimental protocols for target identification, and visualizes the implicated cellular pathways to offer a comprehensive resource for researchers in virology and drug development.

Introduction

The development of effective antiviral therapeutics is a cornerstone of global health security. This compound, and its active aldehyde form GC-373, have been at the forefront of research into broad-spectrum coronavirus inhibitors. The primary mechanism of action involves the covalent inhibition of the viral 3C-like protease (Mpro), thereby preventing the proteolytic processing of viral polyproteins necessary for viral replication.[1] However, a comprehensive understanding of a drug's interaction with the host cellular environment is paramount for predicting its efficacy, potential toxicity, and broader therapeutic applications. Recent studies have begun to elucidate the off-target effects of this compound, revealing a dual mechanism of action that includes the inhibition of host cell proteases. This guide delves into these non-viral targets, providing a technical overview for the scientific community.

Known Cellular Targets of this compound

Beyond its well-documented activity against viral proteases, this compound has been shown to interact with host cellular proteases, most notably Cathepsin L.

Cathepsin L: A Key Host Target

Emerging evidence points to a dual mechanism of action for this compound, involving the inhibition of both the viral Mpro and the host's Cathepsin L.[2] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in the entry of several viruses, including coronaviruses, into host cells. By inhibiting Cathepsin L, this compound can impede viral entry, adding another layer to its antiviral activity. While the inhibitory effect on Cathepsin L is acknowledged, specific quantitative data such as IC50 and Ki values are still emerging in the literature.

Quantitative Inhibition Data

A precise understanding of the inhibitory potency of this compound against its cellular targets is crucial for evaluating its therapeutic potential and off-target effects. The following table summarizes the available quantitative data for the inhibition of viral and cellular proteases by this compound and its active form, GC-373.

| Target Protease | Virus/Organism | Inhibitor | IC50 | Ki | Reference |

| Main Protease (Mpro) | Feline Infectious Peritonitis Virus (FIPV) | This compound | - | 2.1 nM | [3] |

| Main Protease (Mpro) | SARS-CoV | This compound | - | 20 nM | [3] |

| Main Protease (Mpro) | SARS-CoV-2 | This compound | 0.15 µM | 40 nM | [3][4] |

| Main Protease (Mpro) | SARS-CoV-2 | GC-373 | 0.40 ± 0.05 µM | - |

Note: Data for the inhibition of human Cathepsin L by this compound is still under investigation and not yet widely published in the form of specific IC50 or Ki values.

Experimental Protocols for Target Identification

Identifying the cellular targets of a small molecule is a critical step in drug development. Several advanced proteomic techniques have been employed to elucidate the off-target interactions of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

-

Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lysis: Lyse the cells to release the soluble proteins.

-

Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry. An increased amount of soluble target protein in the presence of this compound at higher temperatures indicates target engagement.

Detailed Protocol for CETSA Coupled with Western Blotting:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, A549) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient for a short duration (e.g., 3 minutes).

-

Lysis and Centrifugation: Subject the heated cells to freeze-thaw cycles for lysis. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the protein of interest (e.g., anti-Cathepsin L). Use a secondary antibody conjugated to HRP for chemiluminescent detection. Quantify the band intensities to determine the degree of thermal stabilization.

Visualization of the CETSA Workflow:

References

- 1. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selectscience.net [selectscience.net]

- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 4. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]

Pharmacological Profile of GC-376: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC-376 is a dipeptidyl-based broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of coronaviruses. It functions as a prodrug, converting to its active aldehyde form, GC-373, which acts as a potent and reversible covalent inhibitor of the viral 3C-like protease (3CLpro or Main Protease, Mpro). This enzyme is critical for the proteolytic processing of viral polyproteins, a necessary step for viral replication. This compound has shown potent in vitro activity, inhibiting viral replication at nanomolar to low-micromolar concentrations, and has been notably successful in in vivo studies for the treatment of Feline Infectious Peritonitis (FIP), a fatal coronavirus infection in cats. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative efficacy data, pharmacokinetic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a prodrug designed as a bisulfite adduct of the active aldehyde inhibitor, GC-373. Upon administration, it converts to GC-373, which targets the highly conserved 3C-like protease (3CLpro) of coronaviruses.

The mechanism involves the following key steps:

-

Prodrug Conversion: this compound releases its active aldehyde payload, GC-373.

-

Target Binding: GC-373 enters the active site of the 3CLpro enzyme.

-

Covalent Inhibition: The aldehyde warhead of GC-373 forms a reversible covalent bond with the sulfur atom of the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro). This reaction forms a hemithioacetal.

-

Enzyme Inactivation: The formation of this covalent adduct blocks the catalytic activity of the protease.

-

Replication Blockade: By inactivating 3CLpro, GC-373 prevents the cleavage of the viral polyproteins (pp1a and pp1ab) into their functional non-structural proteins (NSPs). This interruption of the viral lifecycle effectively halts viral replication.

The high efficacy and broad-spectrum nature of this compound are attributed to the highly conserved structure of the 3CLpro active site across numerous coronaviruses.[1]

References

Methodological & Application

Application Notes and Protocols: GC-376 in vitro Assay for Mpro Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC-376 is a dipeptide-based prodrug of a potent aldehyde inhibitor, GC-373, which targets the main protease (Mpro or 3CLpro) of various coronaviruses. Mpro is a crucial enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional proteins required for viral replication. The inhibition of Mpro is a key strategy for the development of antiviral therapeutics. This compound has demonstrated significant inhibitory activity against the Mpro of several coronaviruses, including SARS-CoV-2, the causative agent of COVID-19. This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potency of this compound against Mpro.

Principle of the Assay

This protocol utilizes a FRET-based enzymatic assay to measure the proteolytic activity of Mpro. The assay employs a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity. The inhibitory effect of compounds like this compound is quantified by measuring the reduction in the rate of fluorescence increase in their presence.

Quantitative Data Summary

The inhibitory potency of this compound against Mpro from various coronaviruses has been determined in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the inhibitor's efficacy.

| Parameter | Virus | Value | Reference |

| IC50 | SARS-CoV-2 | 0.03–0.16 µM[1] | [1] |

| SARS-CoV-2 | 0.89 µM[2] | [2] | |

| Feline Infectious Peritonitis Virus (FIPV) | 0.72 µM | [2] | |

| SARS-CoV | 4.35 µM | [2] | |

| MERS-CoV | 1.56 µM | [2] | |

| Porcine Epidemic Diarrhea Virus (PEDV) | 1.11 µM | [2] | |

| Transmissible Gastroenteritis Coronavirus (TGEV) | 0.82 µM | [2] | |

| Ki | SARS-CoV-2 Mpro | 40 nM | [3][4] |

| SARS-CoV Mpro | 20 nM | [3][4] | |

| Feline Infectious Peritonitis Virus (FIPV) Mpro | 2.1 nM | [3][4] |

Experimental Protocol: FRET-Based Mpro Inhibition Assay

This protocol is a synthesis of methodologies described in the scientific literature.[3][5][6]

Materials and Reagents

-

Mpro Enzyme: Purified recombinant Mpro from the target coronavirus.

-

FRET Substrate: A fluorescently labeled peptide substrate for Mpro (e.g., Abz-SVTLQSG-Y(NO2)-R).[3][7]

-

This compound: Test inhibitor.

-

Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[6]

-

DMSO: For dissolving the test compound.

-

96-well or 384-well black microplates: For fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~320-360 nm and emission at ~420-480 nm.[3][8]

Experimental Workflow

Caption: Workflow for the in vitro Mpro inhibition assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare the assay buffer and store it at 4°C.

-

Prepare a stock solution of the FRET substrate in DMSO and store it protected from light.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the Mpro enzyme to the desired working concentration in assay buffer. Keep the enzyme on ice.

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1-2.5%).[5]

-

In a black microplate, add the Mpro enzyme solution to each well.

-

Add the different concentrations of the this compound dilutions to the respective wells. Include wells with DMSO only as a negative control (100% enzyme activity) and wells without enzyme as a background control.

-

Pre-incubate the plate with the enzyme and inhibitor for a specified time (e.g., 30 minutes) at the assay temperature (e.g., 37°C).[8]

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of approximately 320-360 nm and an emission wavelength of approximately 420-480 nm.[3][8] Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain the initial linear phase of the reaction (e.g., 7-15 minutes).[3]

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Slope of test well / Slope of negative control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Signaling Pathway and Mechanism of Action

This compound is a prodrug that is converted to its active aldehyde form, GC-373. This active form acts as a competitive, reversible covalent inhibitor of Mpro. The aldehyde warhead of GC-373 forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity.

Caption: Mechanism of Mpro inhibition by this compound.

References

- 1. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aurorabiolabs.com [aurorabiolabs.com]

Application Notes and Protocols: Cell-Based Assay Design for Determining GC-376 Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC-376 is a potent broad-spectrum antiviral agent that shows significant promise in the inhibition of a wide range of viruses, most notably coronaviruses. It is a prodrug of GC-373, which acts as a competitive inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro).[1][2] This enzyme is crucial for the replication of many viruses as it is responsible for cleaving viral polyproteins into functional proteins.[3] By binding to the cysteine residue in the active site of Mpro, this compound effectively blocks this process, thereby halting viral replication.[4][5] this compound has demonstrated in vitro efficacy against numerous coronaviruses, including SARS-CoV-2, Middle East respiratory syndrome coronavirus (MERS-CoV), feline infectious peritonitis virus (FIPV), and porcine epidemic diarrhea virus (PEDV), as well as noroviruses.[1][4][6]

These application notes provide detailed protocols for cell-based assays to determine the antiviral activity of this compound. The described methods include a plaque reduction assay for quantifying the inhibition of viral replication, a cytopathic effect (CPE) inhibition assay for assessing the protective effects of the compound on host cells, and a cytotoxicity assay to evaluate the compound's safety profile.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound can be quantified and summarized for clear comparison. The following tables present representative data for the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound against various coronaviruses in different cell lines.

Table 1: Antiviral Activity (EC50) of this compound against Various Coronaviruses

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 0.70 | [7] |

| SARS-CoV-2 | Vero E6 | 3.37 | [8] |

| SARS-CoV | --- | Not Specified | [8] |

| MERS-CoV | --- | Not Specified | [8] |

| Feline Infectious Peritonitis Virus (FIPV) | --- | Not Specified | [8] |

| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | 0.7013 | [1] |

Table 2: Cytotoxicity (CC50) of this compound in Vero Cells

| Cell Line | CC50 (µM) | Reference |

| Vero E6 | >200 | [8] |

| Vero | >200 | [7] |

Note: EC50 and CC50 values can vary depending on the specific cell line, virus strain, and assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to handle all live viruses in a biosafety level 3 (BSL-3) or higher containment laboratory, following all institutional and national safety guidelines.

Cell Lines and Virus Propagation

-

Cell Line: Vero E6 (African green monkey kidney epithelial) cells are a commonly used and suitable cell line for the propagation of coronaviruses like SARS-CoV-2.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Virus Strain: SARS-CoV-2 (e.g., USA-WA1/2020 isolate) can be used.

-

Virus Propagation: Propagate the virus in Vero E6 cells. Collect the supernatant when cytopathic effects are observed in 80-90% of the cells. Centrifuge to remove cell debris, aliquot the supernatant containing the virus, and store at -80°C.

-

Virus Titration: Determine the virus titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock of known titer (PFU/mL)

-

This compound

-

DMEM with 2% FBS

-

Agarose (low-melting point)

-

Formaldehyde (10%)

-

Crystal Violet solution (0.5% in 20% methanol)

-

Phosphate-buffered saline (PBS)

-

24-well plates

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Virus Infection: Aspirate the culture medium from the cells. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After incubation, remove the virus inoculum and wash the cells once with PBS. Add the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Agarose Overlay: Prepare a 2X DMEM with 4% FBS and a 1.6% solution of low-melting-point agarose. Mix them in a 1:1 ratio to get a final concentration of 0.8% agarose in DMEM with 2% FBS. Overlay the cells with this mixture.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

-

Fixation and Staining:

-

Fix the cells by adding 10% formaldehyde to each well and incubating for at least 4 hours.

-

Carefully remove the agarose overlay.

-

Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and let them air dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the virus-induced damage known as the cytopathic effect.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

This compound

-

DMEM with 2% FBS

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assay kit

-

96-well plates

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

Compound and Virus Addition:

-

Prepare serial dilutions of this compound.

-

Aspirate the medium and add the diluted compound to the cells.

-

Infect the cells with SARS-CoV-2 at a specific MOI (e.g., 0.01).

-

Include a virus control (cells + virus, no compound), a cell control (cells only), and a compound control (cells + compound, no virus).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, until CPE is observed in approximately 90% of the virus control wells.

-

Viability Assessment:

-

Visually inspect the plates for CPE under a microscope.

-

Quantify cell viability using a commercial assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the cell control.

-

Determine the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration.

-

Cytotoxicity Assay

This assay is essential to determine the concentration range at which this compound is toxic to the host cells, allowing for the calculation of the selectivity index (SI = CC50/EC50).

Materials:

-

Vero E6 cells

-

This compound

-

DMEM with 10% FBS

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assay kit

-

96-well plates

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMEM with 10% FBS.

-

Aspirate the medium and add the diluted compound to the cells.

-

Include a cell control (no compound).

-

-

Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours) at 37°C with 5% CO2.

-

Viability Assessment: Quantify cell viability using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Caption: Coronavirus replication cycle and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound antiviral activity.

References

- 1. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

- 8. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

GC-376 Administration in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the antiviral compound GC-376 in various animal models, with a focus on feline and murine studies. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a potent, broad-spectrum inhibitor of the 3C-like (3CL) protease, an enzyme essential for the replication of many coronaviruses.[1][2] It has shown significant therapeutic potential in treating Feline Infectious Peritonitis (FIP), a fatal coronavirus-induced disease in cats, and has been investigated as a potential therapeutic for SARS-CoV-2.[2] The effective delivery of this compound to the target site is crucial for its therapeutic efficacy. This document outlines the various administration routes that have been employed in animal models, along with detailed protocols and available pharmacokinetic data.

Mechanism of Action: 3CL Protease Inhibition

This compound is a prodrug that is converted to its active aldehyde form, GC-373, in vivo. GC-373 targets the highly conserved 3CL protease (also known as the main protease or Mpro) of coronaviruses. This enzyme is responsible for cleaving the viral polyproteins into functional proteins required for viral replication. By binding to the active site of the 3CL protease, GC-373 blocks this cleavage process, thereby inhibiting viral replication.

Figure 1: Mechanism of action of this compound as a 3CL protease inhibitor.

Administration Routes and Protocols

The choice of administration route for this compound can significantly impact its pharmacokinetic profile and therapeutic efficacy. The following sections detail the protocols for various administration routes used in animal models.

Subcutaneous (SC) Administration

Subcutaneous injection is the most common and well-documented route for this compound administration, particularly in feline studies for FIP.

Experimental Protocol: Subcutaneous Injection in Cats

-

Animal Restraint: Gently restrain the cat. Having a second person to assist can be beneficial.[3] Offering a distraction, such as a high-value treat, can help keep the animal calm.[3]

-

Injection Site Preparation: The preferred injection site is the loose skin between the shoulder blades (scruff).[4] For long-haired cats, parting the fur or shaving a small patch can aid in visualization of the injection site.[3]

-

Dosage and Formulation:

-

Administration Procedure:

-

Using your non-dominant hand, lift a fold of skin to create a "tent."[4]

-

Hold the syringe with the prepared this compound solution in your dominant hand.

-

Insert a sterile needle (typically 25-gauge or smaller) into the base of the skin tent at a 30-45 degree angle.[3]

-

Slightly pull back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and choose a different site.[7]

-

Depress the plunger to inject the solution.

-

Withdraw the needle and gently massage the injection site.[3]

-

-

Post-injection Monitoring: Monitor the cat for any signs of local irritation or adverse reactions. Transient stinging upon injection has been reported.[2]

Figure 2: Experimental workflow for subcutaneous administration of this compound.

Intraperitoneal (IP) Administration

Intraperitoneal injection has been utilized in murine models for SARS-CoV-2 research.

Experimental Protocol: Intraperitoneal Injection in Mice

-

Animal Restraint: Securely restrain the mouse.

-

Injection Site: The injection should be made into the lower abdominal quadrant.

-

Dosage and Formulation:

-

Administration Procedure:

-

Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

-

Insert a sterile needle (typically 25-27 gauge) into the lower quadrant of the abdomen at a 45-degree angle.

-

Aspirate to ensure that the needle has not entered the bladder or intestines.

-

Inject the solution.

-

Withdraw the needle.

-

-

Post-injection Monitoring: Observe the mouse for any signs of distress or adverse effects.

Oral (PO) Administration

Oral administration of this compound has been explored, although studies suggest it may have lower efficacy compared to parenteral routes.

Experimental Protocol: Oral Administration in Cats

-

Animal Restraint: Gently but firmly hold the cat. Wrapping the cat in a towel can help with restraint.[10]

-

Dosage and Formulation: The effective oral dose and optimal formulation are still under investigation. One study evaluated oral administration but did not specify the formulation beyond stating it was given orally.

-

Administration Procedure (General Guidance for Oral Medication):

-

Liquid Formulation:

-

Pill/Capsule Formulation:

-

Gently tilt the cat's head back, which often causes the lower jaw to open slightly.[11]

-

Use your other hand to place the pill as far back on the tongue as possible.[11]

-

Close the cat's mouth and gently stroke its throat to encourage swallowing.[11]

-

Following administration with a small amount of water or a treat can help ensure the medication is swallowed.[10]

-

-

-

Post-administration Monitoring: Observe the cat to ensure the medication was swallowed and for any signs of adverse effects.

Intravenous (IV) and Intramuscular (IM) Administration

Detailed protocols for the intravenous and intramuscular administration of this compound in animal models are not extensively reported in the currently available literature. Researchers planning to use these routes should adapt standard veterinary procedures for these types of injections, paying close attention to the appropriate formulation and concentration of this compound to ensure safety and efficacy.

Pharmacokinetic Data

The following tables summarize the available pharmacokinetic data for this compound following different administration routes in cats.

Table 1: Pharmacokinetic Parameters of this compound in Cats (Subcutaneous vs. Oral)

| Parameter | Subcutaneous (10 mg/kg) | Oral |

| Cmax (ng/mL) | ~10,000 | Lower than SC |

| Tmax (hours) | ~2 | Not specified |

| Bioavailability | Favorable | Lower than SC |

Data adapted from studies on FIP in cats. Direct comparative values for oral administration are limited.

Discussion and Conclusion

The subcutaneous route is the most established and effective method for administering this compound in cats for the treatment of FIP. Intraperitoneal injections have been successfully used in mouse models for SARS-CoV-2 research. While oral administration is a more convenient option, current evidence suggests it may result in lower bioavailability and efficacy compared to parenteral routes. Further research is needed to optimize oral formulations and to establish detailed protocols and pharmacokinetic profiles for intravenous and intramuscular administration of this compound. Researchers should carefully consider the animal model, the therapeutic goal, and the available pharmacokinetic data when selecting an administration route for this compound in their studies.

References

- 1. GC376 - Wikipedia [en.wikipedia.org]

- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Giving Injections to Cats | VCA Animal Hospitals [vcahospitals.com]

- 4. catsonlyvc.com [catsonlyvc.com]

- 5. researchgate.net [researchgate.net]

- 6. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Efficacy of this compound against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Giving Your Cat Oral Medications | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 11. hospital.vetmed.wsu.edu [hospital.vetmed.wsu.edu]

Dosing and treatment protocols for GC-376 in feline infectious peritonitis

For Research Use Only. Not for clinical use in animals without appropriate regulatory approval.

Introduction

Feline infectious peritonitis (FIP) is a highly fatal viral disease in cats, caused by a mutation of the feline enteric coronavirus (FECV).[1] The disease manifests in various forms, including effusive ('wet') and non-effusive ('dry') FIP, and has historically been considered untreatable.[1][2] GC-376 is a dipeptide-based protease inhibitor that has shown significant promise as a therapeutic agent against FIP.[3] It is a prodrug of GC-373, which acts as a potent inhibitor of the viral 3C-like (3CL) protease, an enzyme essential for viral replication.[4][5][6] These application notes provide a summary of dosing and treatment protocols for this compound based on published research, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a broad-spectrum, competitive, and reversible inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro), found in many coronaviruses.[4][7] The FIP virus (FIPV) relies on this protease to cleave large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins that are necessary for assembling the viral replication and transcription complex.[4][8]

As a prodrug, this compound is an aldehyde bisulfite adduct that readily converts to its active aldehyde form, GC-373, under physiological conditions.[5][9] GC-373 then targets the catalytic dyad (Cys145 and His41) in the active site of the 3CL protease.[4] It forms a covalent bond with the cysteine residue, effectively blocking the enzyme's activity and halting the viral replication cycle.[8][9]

Caption: Mechanism of action for this compound in inhibiting FIPV replication.

Dosing and Administration Protocols

Published studies have primarily utilized subcutaneous administration of this compound. The formulation and dosing have been refined through both experimental and field trials.

Formulation

In research settings, this compound has been synthesized in a highly pure form and formulated at a concentration of 53 mg/ml in a solution of 10% ethanol and 90% polyethylene glycol 400 (PEG-400).[2][7]

Dosing Regimens

The following table summarizes dosing information from key studies. The dosage was increased from initial pharmacokinetic studies based on clinical response in early cases.[2]

| Study Type | Dosage | Frequency | Route | Duration | Reference |

| Experimental Infection | 10 mg/kg | Every 12 hours | Subcutaneous (SC) | 14-20 days | [2] |

| Clinical Field Trial | 15 mg/kg | Every 12 hours | Subcutaneous (SC) | Minimum 12 weeks | [2][10] |

| Dose Escalation (Relapse) | Up to 50 mg/kg | Every 12 hours | Subcutaneous (SC) | Extended as needed | [1] |

Clinical Efficacy and Outcomes

This compound has demonstrated the ability to induce rapid remission of clinical signs in many cats with FIP, particularly the effusive (wet) form.

Summary of a Key Field Trial

A significant field trial involving 20 client-owned cats with naturally occurring FIP provides crucial data on the efficacy and limitations of this compound.[2][10]

| Parameter | Result |

| Total Subjects | 20 cats (3.3–82 months of age) |

| FIP Forms | 14 wet or dry-to-wet FIP; 6 dry FIP |

| Initial Response | 19 of 20 cats regained outward health within 2 weeks.[2][10] |

| Relapse Rate | 13 of the 19 responders relapsed 1–7 weeks after initial or repeat treatment.[1][2][10] |

| Neurological Disease | 8 of the 13 cats that relapsed developed severe neurologic signs. Cats with pre-existing neurologic signs were excluded.[1][2] |

| Final Remission | 7 of 20 cats were in disease remission at the time of publication.[2] |

| Successful Cases | Five kittens with wet FIP, treated for 12 weeks, remained in remission for 5-14 months post-treatment.[2][10] |

Observed Side Effects

Treatment with this compound is associated with several side effects:

-

Occasional subcutaneous fibrosis and hair loss at injection sites.[1][2]

-

In kittens treated before 16-18 weeks of age, retarded development and abnormal eruption of permanent teeth were observed.[2][11]

Experimental Protocols

In Vivo Efficacy Study Protocol (Experimental Infection Model)

This protocol is a generalized methodology based on published studies for evaluating antiviral efficacy in an experimental setting.[12]

Caption: Generalized workflow for an in vivo experimental study of this compound.

-

Animal Model: Specific-pathogen-free (SPF) kittens.

-

Virus Inoculation: Intraperitoneal injection of a standardized dose of FIPV (e.g., FIPV-DF2 strain).

-

Monitoring: Daily monitoring for clinical signs of FIP, including rectal temperature, body weight, appetite, and the presence of ascites. Blood samples are collected periodically to monitor lymphocyte counts.[13]

-

Treatment Initiation: Treatment with this compound or a placebo vehicle is initiated once cats develop definitive clinical signs of FIP (e.g., fever, lymphopenia, and ascites).

-

Drug Administration: this compound is administered subcutaneously at a specified dose (e.g., 10-15 mg/kg) every 12 hours.

-

Data Collection: Continue daily monitoring of clinical parameters. Collect samples (e.g., ascites fluid, tissue samples) to measure viral load via RT-qPCR.[12]

-

Endpoint: The study may conclude after a fixed treatment duration (e.g., 20 days) or be extended to monitor for relapse. Efficacy is determined by the reversal of clinical signs, reduction in viral load, and long-term survival compared to the control group.[12]

In Vitro Antiviral Assay (CPE Inhibition)

This protocol outlines a method to determine the in vitro efficacy of this compound against FIPV.[14]

-

Cell Culture: Felis catus whole fetus (fcwf-4) cells are seeded in 96-well plates and grown to confluency.

-

Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Cells are infected with a known titer of FIPV.

-

Treatment: The prepared dilutions of this compound are added to the infected cells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-3 days).

-

Assessment: The inhibition of CPE is observed and scored visually or quantified using a cell viability assay (e.g., MTT assay).

-

Calculation: The 50% inhibitory concentration (IC₅₀) is calculated, representing the drug concentration required to inhibit viral CPE by 50%. Published studies report an IC₅₀ for this compound against FIPV in the range of 0.4–2 μM.[14]

FIP Treatment Protocol Logic

The following diagram illustrates a logical flow for a hypothetical treatment protocol based on findings from clinical studies, highlighting decision points and outcomes.

References

- 1. everycat.org [everycat.org]

- 2. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]

- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral activity of Vigna radiata extract against feline coronavirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of GC-376 in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC-376 is a potent inhibitor of the main protease (Mpro or 3CLpro) of several coronaviruses, including the virus responsible for Feline Infectious Peritonitis (FIP) and SARS-CoV-2. As a prodrug of GC-373, it demonstrates significant antiviral activity, making it a compound of interest in drug development. Accurate measurement of this compound concentrations in plasma is critical for pharmacokinetic studies, dose-response evaluations, and overall preclinical and clinical development.

These application notes provide detailed protocols for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical assays.

Principle of the Method

The concentration of this compound in plasma samples is determined by LC-MS/MS. The method involves protein precipitation to extract the analyte from the plasma matrix, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer. Quantification is achieved by comparing the peak area ratio of this compound to a stable isotope-labeled internal standard (SIL-IS) against a calibration curve prepared in a matching biological matrix.

I. Bioanalytical Method using LC-MS/MS

This protocol is based on established methodologies for the quantification of small molecule antiviral drugs in plasma and is tailored for this compound.

Experimental Protocol

1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Control (drug-free) plasma (e.g., human, rat, cat)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.

4. Preparation of Calibration Standards and Quality Control Samples

-

Spike control plasma with the appropriate working solutions of this compound to prepare calibration standards at a minimum of six concentration levels.

-

Prepare QC samples in the same manner at a minimum of three concentration levels: low, medium, and high.

5. Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 15,000 x g for 7 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.